4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
Description
4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a polycyclic aromatic compound featuring a tricyclic core system with fused oxygen (8-oxa) and nitrogen (5,6-diaza) heteroatoms. The structure includes a thiophen-3-yl substituent at position 7 and a methyl-substituted phenol moiety at position 2. The compound’s crystallographic or spectroscopic characterization likely relies on tools like SHELX programs for structural determination, as these are widely employed in small-molecule refinement .
Properties
IUPAC Name |
4-methyl-2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-6-7-19(24)16(10-13)17-11-18-15-4-2-3-5-20(15)25-21(23(18)22-17)14-8-9-26-12-14/h2-10,12,18,21,24H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZMXZCXHUQOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazine core and subsequent functionalization with a thienyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenolic and thienyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols and thienyl derivatives.
Scientific Research Applications
4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Methoxy Analogue
| Feature | Target Compound | Methoxy Analogue |
|---|---|---|
| Substituent at Position 2 | 4-methylphenol | 10-methoxyphenol |
| Key Heteroatoms | 8-oxa, 5,6-diaza | 8-oxa, 5,6-diaza |
| Thiophene Position | 7-(thiophen-3-yl) | 7-(thiophen-3-yl) |
| Potential Reactivity | Phenolic -OH may participate in hydrogen bonding or derivatization | Methoxy group reduces acidity but improves lipophilicity |
Heteroatom Variations in Tricyclic Frameworks
Compounds such as 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) () share a tricyclic backbone but differ in heteroatom composition (3,7-dithia vs. 8-oxa,5,6-diaza). The replacement of oxygen and nitrogen with sulfur alters electronic density and conformational stability.
Table 2: Heteroatom Comparison in Tricyclic Systems
| Compound | Heteroatoms | Key Functional Groups |
|---|---|---|
| Target Compound | 8-oxa, 5,6-diaza | Phenol, thiophene |
| 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-one-6(IIj) | 3,7-dithia, 5-aza | Ketone, hydroxyphenyl |
Spirocyclic and Benzothiazole-Containing Analogues
Spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () exhibit structural complexity akin to the target compound. These systems integrate benzothiazole moieties and spiro junctions, which may confer distinct photophysical properties or catalytic activity.
Table 3: Comparison with Spirocyclic Derivatives
Biological Activity
The compound 4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic molecule with potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A phenolic group which may contribute to its biological activity.
- A thiophene ring , known for its role in various biological interactions.
- A diazatricyclo structure , which may influence its pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds similar to or derived from this structure exhibit various biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Studies have shown that related compounds can inhibit cancer cell proliferation through several mechanisms:
- Inhibition of Tubulin Polymerization : Compounds with similar structural motifs have been noted to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cell division .
- Targeting Specific Pathways : Some derivatives have been shown to interfere with signaling pathways critical for cancer cell survival.
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | Prostate | 0.7 - 1.0 | Tubulin Inhibition |
| B | Melanoma | 0.4 - 2.2 | Cell Cycle Arrest |
| C | Breast | < 1.0 | Apoptosis Induction |
Case Study 1: Antiproliferative Activity
A study investigating a series of compounds structurally related to the target compound demonstrated significant antiproliferative activity against melanoma and prostate cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that these compounds could induce apoptosis via the intrinsic pathway by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenolic ring and the thiophene moiety can significantly alter the biological activity:
- Substituents on the phenolic ring enhance binding affinity to target proteins.
- Variations in the thiophene ring influence the compound's solubility and permeability, impacting its bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
